Phenyl (Diethoxyphosphoryl)methanesulfonate
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Overview
Description
Phenyl (Diethoxyphosphoryl)methanesulfonate is an organic compound with the molecular formula C₁₁H₁₇O₆PS. It is a solid at room temperature and is known for its applications in various chemical reactions and research fields . The compound is characterized by the presence of a phenyl group, a diethoxyphosphoryl group, and a methanesulfonate group, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (Diethoxyphosphoryl)methanesulfonate typically involves the reaction of phenol with diethoxyphosphoryl chloride and methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Phenol+Diethoxyphosphoryl chloride+Methanesulfonyl chloride→Phenyl (Diethoxyphosphoryl)methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the stoichiometry of the reactants .
Chemical Reactions Analysis
Types of Reactions
Phenyl (Diethoxyphosphoryl)methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phenyl (diethoxyphosphoryl)amine derivatives .
Scientific Research Applications
Phenyl (Diethoxyphosphoryl)methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenyl (Diethoxyphosphoryl)methanesulfonate involves its ability to act as a phosphorylating agent. It can transfer the diethoxyphosphoryl group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly useful in the synthesis of phosphorylated compounds and in biochemical studies .
Comparison with Similar Compounds
Phenyl (Diethoxyphosphoryl)methanesulfonate can be compared with other similar compounds, such as:
- Phenyl (Diethoxyphosphoryl)acetate
- Phenyl (Diethoxyphosphoryl)propionate
- Phenyl (Diethoxyphosphoryl)butyrate
These compounds share the diethoxyphosphoryl group but differ in the nature of the ester group attached to the phenyl ring. The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct reactivity and applications .
Properties
Molecular Formula |
C11H17O6PS |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
phenyl diethoxyphosphorylmethanesulfonate |
InChI |
InChI=1S/C11H17O6PS/c1-3-15-18(12,16-4-2)10-19(13,14)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
FRRLMIINXFGKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)OC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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